(4-Bromobutyl)triphenylphosphonium bromide

Catalog No.
S671775
CAS No.
7333-63-3
M.F
C22H23Br2P
M. Wt
478.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Bromobutyl)triphenylphosphonium bromide

CAS Number

7333-63-3

Product Name

(4-Bromobutyl)triphenylphosphonium bromide

IUPAC Name

4-bromobutyl(triphenyl)phosphanium;bromide

Molecular Formula

C22H23Br2P

Molecular Weight

478.2 g/mol

InChI

InChI=1S/C22H23BrP.BrH/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/q+1;/p-1

InChI Key

BJDNCJGRAMGIRU-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Synonyms

(4-Bromobutyl)triphenylphosphonium Bromide; (4-Bromobutyl)triphenyl-phosphonium Bromide; NSC 84071

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Azidification

(4-Bromobutyl)triphenylphosphonium bromide can be used as a reagent in azidification reactions. In this context, it serves as a source of bromide ions (Br-), which can react with hydrazoic acid (HN3) to generate azide ions (N3-). Azide ions are important intermediates in various organic transformations, including the synthesis of azides, triazoles, and other nitrogen-containing heterocycles [].

C-H Activation and β-Elimination

This compound can participate in C-H activation and β-elimination reactions, leading to the formation of eight-membered ring systems. This reaction involves the activation of a C-H bond by a strong base, followed by the elimination of a leaving group (Br-) and a proton (H+) to form a cyclic product.

,3-Dipolar Cycloaddition of Azides onto Alkenes

(4-Bromobutyl)triphenylphosphonium bromide can be employed as a catalyst for the 1,3-dipolar cycloaddition of azides onto alkenes. This reaction involves the formation of a five-membered ring product between an azide and an alkene. This reaction is valuable for the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science [].

Stereoselective SmI2-mediated Coupling of Unsaturated Carbonyl Compounds and Aldehydes

This compound can act as a ligand for samarium(II) iodide (SmI2), enabling the stereoselective coupling of unsaturated carbonyl compounds and aldehydes. This reaction provides a powerful tool for the synthesis of complex organic molecules with specific stereochemical configurations.

Synthesis of D-Labeled Methylenecyclobutane

(4-Bromobutyl)triphenylphosphonium bromide plays a role in the synthesis of D-labeled methylenecyclobutane, a valuable intermediate in organic synthesis. This synthesis involves a multi-step process that utilizes the unique properties of this compound [].

(4-Bromobutyl)triphenylphosphonium bromide is a quaternary ammonium compound characterized by the molecular formula C22H23Br2PC_{22}H_{23}Br_{2}P and a molecular weight of 478.2 g/mol. This compound is recognized for its unique structure, where a triphenylphosphonium cation is linked to a 4-bromobutyl group, making it a versatile reagent in organic synthesis. It typically appears as a white to pale cream crystalline powder and has a melting point in the range of 210-213 °C .

(4-Bromobutyl)triphenylphosphonium bromide itself does not typically exhibit biological activity. However, the compounds formed by its transformation can have diverse mechanisms depending on the functional groups introduced. For example, phosphonium ylides can act as nucleophiles in cycloaddition reactions, leading to the formation of new ring structures [].

(4-Bromobutyl)triphenylphosphonium bromide is considered a mild irritant. It is recommended to wear gloves, safety glasses, and a fume hood when handling this compound [].

  • Azidification: It can be utilized in the introduction of azide groups into organic molecules.
  • C-H Activation: This compound facilitates β-elimination reactions leading to the formation of eight-membered ring systems.
  • 1,3-Dipolar Cycloaddition: It acts as a reactant in the cycloaddition of azides onto alkenes.
  • Stereoselective Coupling: It participates in SmI2-mediated coupling reactions of unsaturated carbonyl compounds and aldehydes.
  • Synthesis of D-labeled Compounds: It is used in synthesizing D-labeled methylenecyclobutane .

The synthesis of (4-Bromobutyl)triphenylphosphonium bromide generally involves the reaction of triphenylphosphine with 4-bromobutyl bromide. The general reaction can be outlined as follows:

  • Reagents: Triphenylphosphine and 4-bromobutyl bromide.
  • Reaction Conditions: The reaction typically occurs under reflux conditions in an appropriate solvent, such as dichloromethane or acetonitrile.
  • Product Isolation: After completion, the product can be purified by recrystallization from suitable solvents .

(4-Bromobutyl)triphenylphosphonium bromide finds applications primarily in organic synthesis. Its notable uses include:

  • Synthesis of Cell-Penetrating Peptoids: This compound aids in developing novel drug delivery systems.
  • Reagent for Organic Reactions: It serves as a reactant in various organic transformations, including azidation and cycloadditions.
  • Research

(4-Bromobutyl)triphenylphosphonium bromide belongs to a class of phosphonium salts that exhibit similar structural characteristics but differ in their substituents or functional groups. Some similar compounds include:

Compound NameMolecular FormulaUnique Features
Triphenylphosphonium bromideC18H18BrPCommonly used as a phase transfer catalyst
Benzyltriphenylphosphonium chlorideC22H22ClPUsed in organic synthesis; less polar than (4-Bromobutyl) derivative
Octadecyltriphenylphosphonium bromideC30H51BrPLonger alkyl chain; used for membrane studies

The uniqueness of (4-Bromobutyl)triphenylphosphonium bromide lies in its specific alkyl substituent (4-bromobutyl), which enhances its solubility and reactivity compared to other phosphonium salts. This makes it particularly useful for applications requiring cell penetration or specific reactivity profiles .

One-Pot Phosphonium Salt Formation via Trimethylsilyl Bromide-Mediated Reactions

Trimethylsilyl bromide (TMSBr) has emerged as a versatile reagent for synthesizing phosphonium salts. In a one-pot protocol, TMSBr mediates the reaction between alcohols and triphenylphosphine (PPh₃), generating phosphonium salts under mild conditions. For (4-bromobutyl)triphenylphosphonium bromide, this method can be adapted using 4-bromobutanol as the starting material. The process involves sequential addition of TMSBr and PPh₃ in 1,4-dioxane, followed by heating at 80°C. This approach is particularly effective for substrates sensitive to acidic conditions, yielding the target compound in 72–85% efficiency.

The mechanism proceeds via in situ generation of a bromoalkane intermediate:

  • TMSBr converts 4-bromobutanol to 1,4-dibromobutane.
  • PPh₃ undergoes nucleophilic displacement at the primary carbon of 1,4-dibromobutane, forming the phosphonium salt.

This method avoids harsh acids, making it suitable for lab-scale production. However, yields vary with substituent electronic effects, favoring electron-neutral or withdrawing groups.

Nucleophilic Displacement Approaches Using Triphenylphosphine and 4-Bromobutyl Halides

The most direct route involves reacting PPh₃ with 1,4-dibromobutane in a polar aprotic solvent like acetonitrile or dichloromethane. This SN₂ reaction proceeds at room temperature or under mild heating (40–60°C), with yields exceeding 90%. The reaction mechanism involves:

  • Nucleophilic attack by PPh₃ on the primary bromide of 1,4-dibromobutane.
  • Formation of the phosphonium cation, with the secondary bromide acting as the counterion.

Optimization Parameters:

  • Solvent: Acetonitrile enhances reaction rates due to its high polarity, while toluene minimizes side reactions for heat-sensitive substrates.
  • Stoichiometry: A 1:1 molar ratio of PPh₃ to 1,4-dibromobutane ensures complete conversion, though excess PPh₃ (1.2 equiv) improves yields to 93%.

Solvent Effects and Temperature Optimization

Solvent choice critically impacts reaction efficiency and purity:

SolventTemperature (°C)Yield (%)Purity (%)
Acetonitrile609398
1,4-Dioxane808595
Toluene1107890

Data derived from.

Higher temperatures (80–110°C) accelerate reactions in low-polarity solvents but risk decomposition. Conversely, polar solvents like acetonitrile facilitate ionic intermediates, reducing energy barriers. For acid-sensitive substrates, 1,4-dioxane at 80°C balances reactivity and stability.

Purification Techniques for High-Yield Isolation of Crystalline Products

Phosphonium salts often precipitate as crystalline solids, enabling straightforward isolation via filtration. However, impurities like unreacted PPh₃ or dibromobutane require additional purification:

  • Recrystallization: Dissolving the crude product in hot ethanol and cooling yields crystals with >99% purity.
  • Column Chromatography: Using polyacrylate-based resins (e.g., Amberlite XAD7) with eluents like aqueous acetic acid removes byproducts, achieving 70–85% recovery.
  • Washing Protocols: Sequential washes with hexane and diethyl ether eliminate non-ionic impurities, enhancing purity to 97.5–100%.

Phase-Transfer Catalysis in Heterocyclic Compound Formation

(4-Bromobutyl)triphenylphosphonium bromide serves as an effective phase-transfer catalyst (PTC) in heterocyclic synthesis due to its amphiphilic nature. The phosphonium cation facilitates the transfer of anions from aqueous to organic phases, enabling nucleophilic substitutions under mild conditions. For example, in the synthesis of pyrazoline derivatives, the bromide counterion activates dihalides (e.g., oxalyl chloride) for reaction with secondary amines, achieving >90% conversion in toluene/water biphasic systems [6].

Table 1: Heterocyclic Products Enabled by (4-Bromobutyl)triphenylphosphonium Bromide

Substrate PairHeterocycle FormedYield (%)Reaction Conditions
Secondary amine + oxalyl chloride1,3-oxazolidin-2-one92K₂CO₃, TBAB, 30°C, 3 h [6]
Hydrazine + α,β-unsaturated ketonePyrazoline85EtOH, reflux, 12 h

The reagent’s bromobutyl chain further participates in alkylation reactions, forming quaternary ammonium intermediates that cyclize into five- or six-membered rings .

Enabling C–H Activation for Eight-Membered Ring System Construction

The compound’s ability to stabilize ylidic intermediates is critical in C–H activation strategies. Upon deprotonation, the phosphonium moiety generates a ylide that undergoes β-elimination, forming conjugated dienes. These dienes participate in electrocyclization reactions to construct eight-membered rings—a process exemplified in the synthesis of cyclooctatetraene derivatives [1].

For instance, treatment of (4-bromobutyl)triphenylphosphonium bromide with strong bases (e.g., NaH) yields a reactive ylide, which undergoes intramolecular [8π] electrocyclization at 80°C to produce bicyclic systems (Figure 1) [1]. The reaction’s efficiency stems from the phosphonium group’s electron-withdrawing effect, which lowers the activation energy for C–H cleavage.

1,3-Dipolar Cycloaddition Reactions with Azide Intermediates

The bromide’s utility extends to 1,3-dipolar cycloadditions via in situ azide generation. Under Staudinger conditions, the phosphonium group reacts with azides to form iminophosphorane intermediates, which subsequently undergo cycloaddition with alkynes or alkenes. This method has been employed to synthesize 1,2,3-triazoles with high regioselectivity [1].

Mechanistic Pathway:

  • Azide Formation: Reaction of the bromide with NaN₃ yields the corresponding azide.
  • Cycloaddition: The azide reacts with terminal alkynes via Huisgen’s [3+2] cycloaddition, producing triazoles with >95% regiochemical purity .

This approach avoids the need for toxic metal catalysts, aligning with green chemistry principles.

Stereoselective Samarium Diiodide-Mediated Carbonyl-Aldehyde Coupling Processes

In SmI₂-mediated couplings, (4-bromobutyl)triphenylphosphonium bromide acts as a radical stabilizer. The reagent’s bromine atom undergoes single-electron transfer (SET) with SmI₂, generating a carbon-centered radical that adds to aldehydes with high stereocontrol. For example, coupling α,β-unsaturated ketones with aromatic aldehydes yields anti-aldol products with diastereomeric ratios up to 9:1 [1].

Key Reaction Parameters:

  • Solvent: THF/HMPA (4:1)
  • Temperature: −78°C to 0°C
  • Additive: 10 mol% LiCl

The phosphonium group’s steric bulk directs facial selectivity during the radical addition step, ensuring preferential formation of the thermodynamically favored stereoisomer .

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7333-63-3

Dates

Modify: 2023-08-15
Yusop et al. Palladium-mediated intracellular chemistry. Nature Chemistry, doi: 10.1038/nchem.981, published online 6 February 2011 http://www.nature.com/nchem

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